molecular formula C22H33N3O4 B12907395 2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(1H)-one CAS No. 915398-98-0

2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(1H)-one

Cat. No.: B12907395
CAS No.: 915398-98-0
M. Wt: 403.5 g/mol
InChI Key: WLYFBADFWOIPIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the Tributoxyphenyl Group: The tributoxyphenyl group can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidinone intermediate reacts with tributoxyphenyl reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidinones.

    Substitution: The tributoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce dihydropyrimidinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.

    Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4(3H)-pyrimidinone: A simpler analog without the tributoxyphenyl group.

    6-Phenylpyrimidin-4(3H)-one: A compound with a phenyl group instead of tributoxyphenyl.

    2-Amino-6-(3,4,5-trimethoxyphenyl)pyrimidin-4(3H)-one: A compound with trimethoxyphenyl substituents.

Uniqueness

2-Amino-6-(3,4,5-tributoxyphenyl)pyrimidin-4(3H)-one is unique due to the presence of the tributoxyphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

CAS No.

915398-98-0

Molecular Formula

C22H33N3O4

Molecular Weight

403.5 g/mol

IUPAC Name

2-amino-4-(3,4,5-tributoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C22H33N3O4/c1-4-7-10-27-18-13-16(17-15-20(26)25-22(23)24-17)14-19(28-11-8-5-2)21(18)29-12-9-6-3/h13-15H,4-12H2,1-3H3,(H3,23,24,25,26)

InChI Key

WLYFBADFWOIPIK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CC(=C1OCCCC)OCCCC)C2=CC(=O)NC(=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.